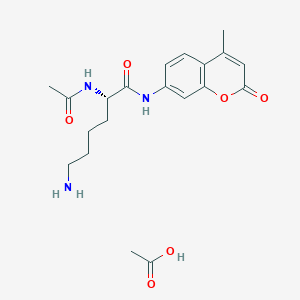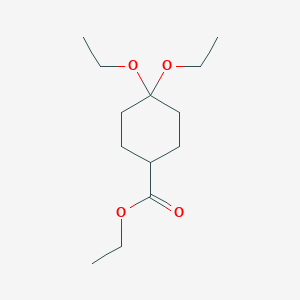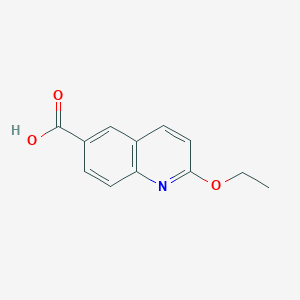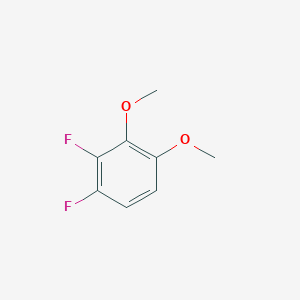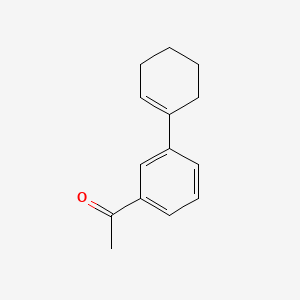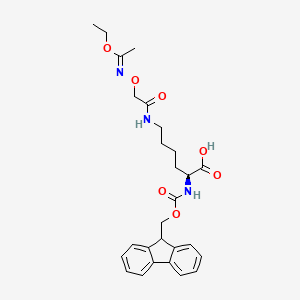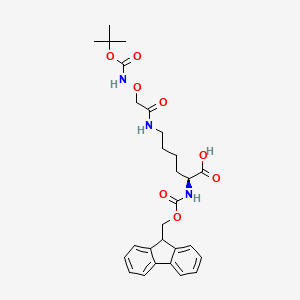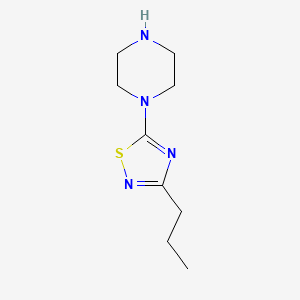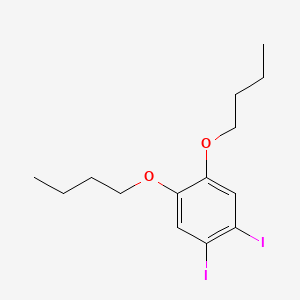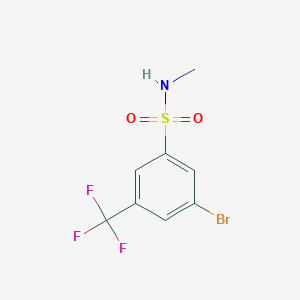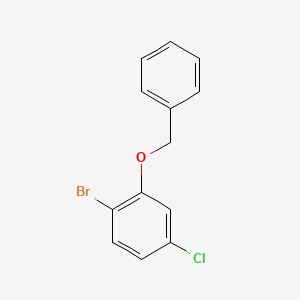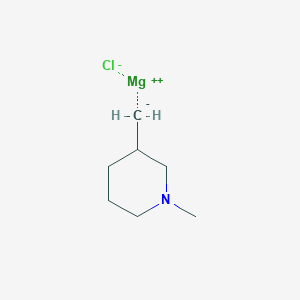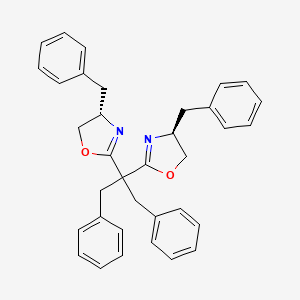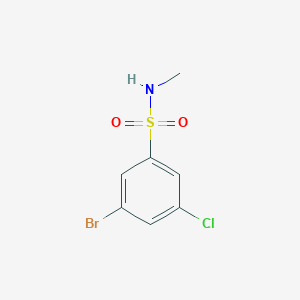
3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide are currently unknown. This compound is a derivative of benzene, which is a common structure in many pharmaceutical drugs .
Mode of Action
As a benzene derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Pharmacokinetics
The compound’s impact on bioavailability is also unknown .
Result of Action
As a benzene derivative, it may have a variety of potential effects depending on its specific targets and mode of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-Bromo-5-chloro-N-methylbenzene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The sulfonamide group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Major Products Formed:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines from nitro groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: The compound is used in the development of advanced materials, including polymers and resins with specific functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-chlorotoluene: Similar structure but lacks the sulfonamide group, making it less effective in biological applications.
3-Bromo-5-chloroaniline: Contains an amine group instead of a sulfonamide group, leading to different reactivity and applications.
3-Bromo-5-chlorobenzene: Lacks both the methyl and sulfonamide groups, resulting in different chemical properties and uses.
Uniqueness: 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, as well as the sulfonamide group. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIJVTWMSIKNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
